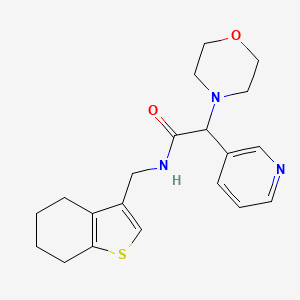![molecular formula C17H24N2O2S B5675867 (3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)
(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrrolidin-based compounds, similar to the target molecule, often involves multi-step reactions that include 1,3-dipolar cycloaddition and subsequent modifications. A practical example of such synthesis is the large-scale production of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which serves as a useful intermediate for the synthesis of various bioactive molecules. This synthesis is achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation processes (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
Molecular structure analysis of pyrrolidin derivatives, including our compound of interest, focuses on the configuration of the pyrrolidine ring and the positioning of substituents which significantly affect the compound's reactivity and interaction. For instance, crystal structure and Hirshfeld surface analysis of a tetra-substituted pyrrolidine compound highlight the importance of substituent orientation and ring conformation (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidin-based compounds undergo various chemical reactions, including cycloadditions and acylation, which are pivotal for creating complex molecular architectures. These reactions allow for the introduction of diverse functional groups, significantly altering the compound's chemical properties. For example, the efficient regioselective synthesis of 2,3,4-trisubstituted pyrroles via cycloaddition of ketene acetals showcases the versatility of pyrrolidin derivatives in synthesizing heterocyclic compounds (Misra, Panda, Ila, & Junjappa, 2007).
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(cyclopropylmethylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-14-4-2-3-13(7-14)15-8-19(9-16(15)18)17(20)11-22-10-12-5-6-12/h2-4,7,12,15-16H,5-6,8-11,18H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMJLTGTWJGSNI-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(cyclopropylmethylsulfanyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-[5-(4-methyl-1,3-thiazol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B5675810.png)
![2-methyl-N-[(5-methylpyrazin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5675813.png)
![2-(2-methoxyethyl)-9-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675825.png)
![9-(6-chloroquinolin-2-yl)-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675826.png)
![6-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-cyclopropyl-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5675828.png)
![1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5675830.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5675833.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5675840.png)
![4-{4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5675845.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5675853.png)
![1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-yl]-2-oxoethyl}-3,4-dihydro-2(1H)-quinolinone hydrochloride](/img/structure/B5675854.png)
![2-isobutyl-8-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675869.png)
![N-(4-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B5675871.png)